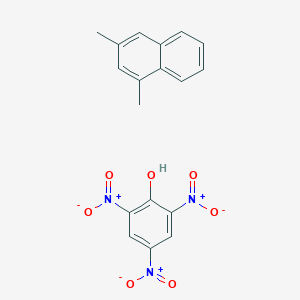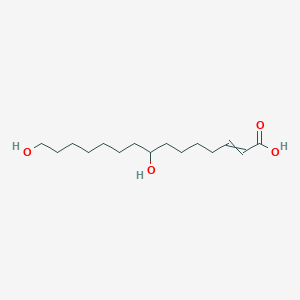
8,15-Dihydroxypentadec-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8,15-Dihydroxypentadec-2-enoic acid is a carboxylic acid with a unique structure characterized by the presence of hydroxyl groups at the 8th and 15th positions and a double bond at the 2nd position. This compound is part of the ω-hydroxy fatty acids family, which are known for their diverse biological and chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8,15-Dihydroxypentadec-2-enoic acid typically involves multi-step organic reactions. One common method includes the substitution reaction of isobutyronitrile with 1,4-dihalogenated butane to form 2,2-dimethyl-6-halogenated hexanenitrile. This intermediate undergoes further substitution, hydrolysis, acidification, and decarboxylation to yield 8-oxo-2,2,14,14-tetramethyl pentadecanedioic acid. The final step involves reduction and hydrolysis to obtain the target compound .
Industrial Production Methods: Industrial production methods for this compound are designed to be cost-effective and environmentally friendly. The process involves using readily available raw materials and optimizing reaction conditions to maximize yield and purity while minimizing byproducts and waste .
Analyse Des Réactions Chimiques
Types of Reactions: 8,15-Dihydroxypentadec-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bond can be reduced to form saturated derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as thionyl chloride (SOCl₂) for converting hydroxyl groups to chlorides.
Major Products:
Oxidation: Formation of 8,15-diketopentadec-2-enoic acid.
Reduction: Formation of 8,15-dihydroxypentadecanoic acid.
Substitution: Formation of 8,15-dichloropentadec-2-enoic acid.
Applications De Recherche Scientifique
8,15-Dihydroxypentadec-2-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in cellular signaling and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 8,15-Dihydroxypentadec-2-enoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the double bond play crucial roles in its biological activity. It can modulate enzyme activity, interact with cellular receptors, and influence gene expression. The exact pathways and targets are still under investigation, but its effects on lipid metabolism and inflammatory responses are well-documented .
Comparaison Avec Des Composés Similaires
15-Hydroxypentadecanoic acid: Similar structure but lacks the double bond at the 2nd position.
Pentadec-2-enoic acid: Similar structure but lacks the hydroxyl groups at the 8th and 15th positions.
Uniqueness: 8,15-Dihydroxypentadec-2-enoic acid is unique due to the presence of both hydroxyl groups and a double bond, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
111368-75-3 |
|---|---|
Formule moléculaire |
C15H28O4 |
Poids moléculaire |
272.38 g/mol |
Nom IUPAC |
8,15-dihydroxypentadec-2-enoic acid |
InChI |
InChI=1S/C15H28O4/c16-13-9-5-1-2-6-10-14(17)11-7-3-4-8-12-15(18)19/h8,12,14,16-17H,1-7,9-11,13H2,(H,18,19) |
Clé InChI |
FTXVUJSWQPZWLE-UHFFFAOYSA-N |
SMILES canonique |
C(CCCC(CCCCC=CC(=O)O)O)CCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 5-[6-ethyl-7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl]furan-2-carboxylate](/img/structure/B14319421.png)
![[1]Benzopyrano[3,2-b][1,4]benzoxazine](/img/structure/B14319429.png)

![5-Methoxy-1,3-bis[(prop-2-en-1-yl)oxy]-9H-xanthen-9-one](/img/structure/B14319445.png)
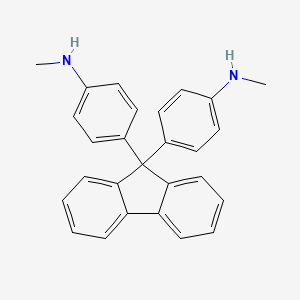
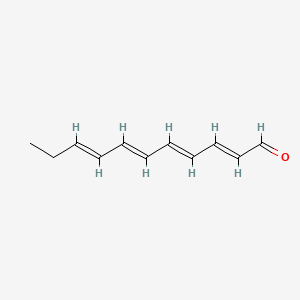
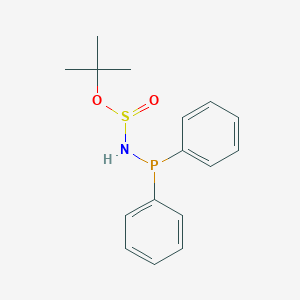
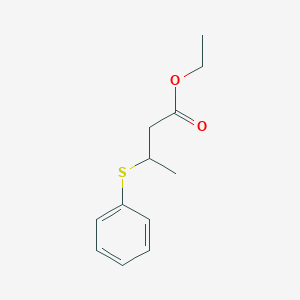
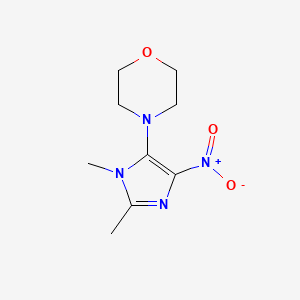
![4-{4-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenyl}pyridine](/img/structure/B14319487.png)


![N-[3-(4-Chlorophenyl)prop-2-EN-1-ylidene]hydroxylamine](/img/structure/B14319495.png)
